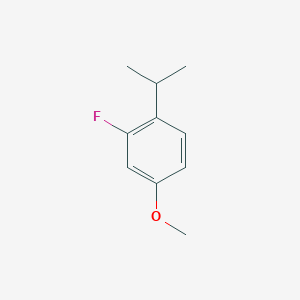

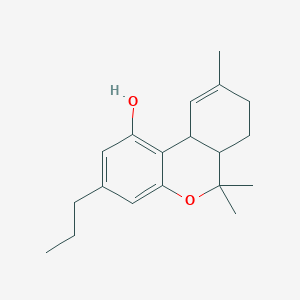

2-氟-1-异丙基-4-甲氧基苯

描述

Synthesis Analysis

The synthesis of compounds closely related to 2-Fluoro-1-isopropyl-4-methoxybenzene involves various chemical reactions including the use of sodium methoxide and treatment of specific triazole derivatives for creating complex molecules with desired functional groups (Xu Liang, 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography, revealing specific dihedral angles and intermolecular hydrogen bonding that play a crucial role in stabilizing the structure (A. Saeed et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving fluorinated compounds, such as the Fries rearrangement, are essential for producing key building blocks like 3-fluoro-4-methoxybenzoyl chloride. These reactions are scalable and can be performed under industrially feasible conditions, highlighting the practical application of these chemical processes (Swapnil G. Yerande et al., 2014).

Physical Properties Analysis

The physical properties of fluorobenzenes, including those related to 2-Fluoro-1-isopropyl-4-methoxybenzene, are significantly influenced by C−H···F interactions in their crystal structures. Such interactions are pivotal in understanding the structural characteristics and stability of these compounds (V. R. Thalladi et al., 1998).

Chemical Properties Analysis

Investigations into the chemical properties of fluorinated compounds reveal insights into reaction mechanisms and the effects of substituent groups on chemical behavior. For instance, the electrophilic fluorination of indoles demonstrates the synthesis of fluorinated analogs of neurochemicals, showcasing the versatility and importance of fluorination in medicinal chemistry (Yoshio Hayakawa et al., 1999).

科学研究应用

动力学研究: 它用于研究 1-异丙基-4-甲氧基苯和 1-乙基-4-甲氧基苯的自由基链氧化动力学 (Zawadiak、Stec、Jakubowski 和 Orlińska,2003 年).

亲电氟化剂: 作为一种新型的亲电氟化剂,衍生自氮杂环 (Banks、Besheesh、Mohialdin-Khaffaf 和 Sharif,1997 年).

氟代结构单元的合成: 用于 2-氟苯基乙酸酯的弗里斯重排,可用于合成关键的氟代结构单元,如 3-氟-4-甲氧基苯甲酰氯和 1,2-二乙氧基-3-氟苯 (Yerande 等人,2014 年).

杀菌特性和蛋白质分析: 1-氟-2,4-二硝基苯(一种相关化合物)具有杀菌特性,可用于蛋白质末端基团和顺序分析 (Burchfield,1958 年).

陆地生物量代理: 甲氧基酚(本化合物所属的类别)被用作陆地生物量代理,用于研究水热蚀变过程中木质素的化学变化 (Vane 和 Abbott,1999 年).

结构复杂性: 2-氟-1-异丙基-4-甲氧基苯甲酰胺(一种结构相关的化合物)以其复杂的结构而著称,分子间氢键连接分子 (Saeed 等人,2009 年).

化学反应研究: 在脱氢苯氧基阴离子的形成和芳香族底物的氟化等化学反应的研究中,已使用该化合物的衍生物 (Dahlke 和 Kass,1992 年;Banks 等人,2003 年).

氨基酸分析: 相关化合物与氨基酸的反应用于血清氨基酸的测定程序 (Rapp,1963 年).

肿瘤促进研究: 在癌症研究中,1-氟-2,4-二硝基苯等相关化合物已被证明可促进小鼠肿瘤生长,将肿瘤促进与免疫系统紊乱联系起来 (Bock 等人,1969 年).

监测化学反应: 从该化合物类衍生的带有 1,2,3-三唑部分的荧光醛可通过荧光增加监测羟醛反应的进程 (Guo 和 Tanaka,2009 年).

属性

IUPAC Name |

2-fluoro-4-methoxy-1-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJIACNUHDGPOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609048 | |

| Record name | 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-1-isopropyl-4-methoxybenzene | |

CAS RN |

1262414-96-9 | |

| Record name | 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B35757.png)

![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)